1-[(4-methoxyphenyl)sulfonyl]-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole
Overview
Description
1-[(4-Methoxyphenyl)sulfonyl]-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole is a synthetic organic compound characterized by its complex structure, which includes a pyrazole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-methoxyphenyl)sulfonyl]-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole core, followed by the introduction of the sulfonyl and methoxyphenyl groups. Key steps may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Methoxylation: The methoxy group is typically introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Methoxyphenyl)sulfonyl]-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the pyrazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: In chemistry, 1-[(4-methoxyphenyl)sulfonyl]-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology and Medicine: In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Industry: In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 1-[(4-methoxyphenyl)sulfonyl]-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The sulfonyl and methoxy groups can influence its binding affinity and specificity for these targets.
Molecular Targets and Pathways: Potential molecular targets include enzymes involved in metabolic pathways, receptors in the nervous system, or proteins involved in cell signaling. The exact pathways would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
- 1-[(4-Methylphenyl)sulfonyl]-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole
- 1-[(4-Chlorophenyl)sulfonyl]-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole
- 1-[(4-Nitrophenyl)sulfonyl]-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole
Uniqueness: 1-[(4-Methoxyphenyl)sulfonyl]-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-4-methyl-3,5-bis(4-methylphenyl)pyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3S/c1-17-5-9-20(10-6-17)24-19(3)25(21-11-7-18(2)8-12-21)27(26-24)31(28,29)23-15-13-22(30-4)14-16-23/h5-16H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHEBLWSNCAGBIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NN2S(=O)(=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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